4-Formyl-2-methoxyphenyl 4-methylbenzoate

Descripción

Introduction to 4-Formyl-2-methoxyphenyl 4-methylbenzoate

Chemical Identification and Nomenclature

IUPAC Name and Structural Representation

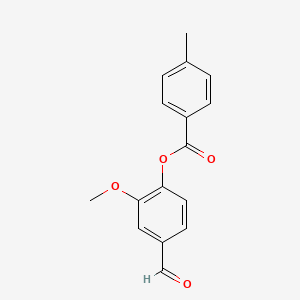

The International Union of Pure and Applied Chemistry systematic name for this compound is (4-formyl-2-methoxyphenyl) 4-methylbenzoate. The molecular structure can be represented by the molecular formula C₁₆H₁₄O₄, indicating a composition of sixteen carbon atoms, fourteen hydrogen atoms, and four oxygen atoms. The compound possesses a molecular weight of 270.28 grams per mole, as consistently reported across multiple chemical databases.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation: O=C(OC1=CC=C(C=O)C=C1OC)C2=CC=C(C)C=C2. This notation reveals the compound's architecture, featuring a phenyl ring substituted at the 2-position with a methoxy group and at the 4-position with a formyl group, connected through an ester bond to a para-methylbenzoic acid unit.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| SMILES Notation | O=C(OC1=CC=C(C=O)C=C1OC)C2=CC=C(C)C=C2 |

| Monoisotopic Mass | 270.089209 |

Synonyms and Registry Numbers (CAS, PubChem CID)

This compound is catalogued under multiple registry systems and possesses several synonymous names within chemical databases. The primary Chemical Abstracts Service registry number is 429621-85-2, which serves as the definitive identifier for this compound across scientific literature and commercial suppliers. The compound is also referenced by its MDL number MFCD02627735, providing an additional identification mechanism within chemical information systems.

Alternative nomenclature for this compound includes several systematic and semi-systematic names. The compound may be referred to as 4-methylbenzoic acid (4-formyl-2-methoxyphenyl) ester, reflecting its derivation from 4-methylbenzoic acid and the substituted phenol component. Additional synonymous designations include (4-methanoyl-2-methoxy-phenyl) 4-methylbenzoate and 4-methyl-benzoic acid 4-formyl-2-methoxy-phenyl ester.

| Registry System | Identifier |

|---|---|

| CAS Registry Number | 429621-85-2 |

| MDL Number | MFCD02627735 |

| ChemSpider ID | 771926 |

| Chemical Formula | C₁₆H₁₄O₄ |

Historical Context and Discovery

The documentation of this compound in chemical literature reflects the broader development of aromatic ester chemistry and the systematic exploration of substituted benzoate derivatives. While specific details regarding the initial synthesis or discovery date of this particular compound are not extensively documented in readily available historical records, its presence in contemporary chemical databases and supplier catalogs indicates its establishment within the modern chemical inventory.

The compound appears in various chemical supplier databases and research chemical catalogs, suggesting its utility in synthetic organic chemistry applications. The systematic study of substituted phenyl benzoates, of which this compound represents a specific example, has been an ongoing area of research interest due to their potential applications in materials science, pharmaceutical intermediates, and synthetic methodology development.

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research due to its multifunctional nature, incorporating several reactive sites within a single molecular framework. The presence of both formyl and ester functional groups provides opportunities for diverse chemical transformations, making this compound valuable as a synthetic intermediate or building block in organic synthesis.

The formyl group positioned at the 4-position of the substituted phenyl ring represents a highly reactive electrophilic center, capable of participating in nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes. Simultaneously, the ester linkage provides potential for hydrolysis, transesterification, and reduction reactions, while the methoxy substituent offers possibilities for demethylation or further substitution chemistry.

From a structural perspective, the compound exemplifies the principles of aromatic substitution patterns and their influence on molecular properties. The electron-donating methoxy group at the 2-position and the electron-withdrawing formyl group at the 4-position create an interesting electronic environment that may influence both the reactivity and physical properties of the molecule.

| Functional Group | Position | Chemical Significance |

|---|---|---|

| Formyl (-CHO) | 4-position | Electrophilic center for nucleophilic addition |

| Methoxy (-OCH₃) | 2-position | Electron-donating substituent |

| Ester (-COO-) | Bridging unit | Hydrolyzable linkage |

| Methyl (-CH₃) | para-position of benzoate | Mild electron-donating group |

Propiedades

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11-3-6-13(7-4-11)16(18)20-14-8-5-12(10-17)9-15(14)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUFVXINTRRBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358268 | |

| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429621-85-2 | |

| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 4-Formyl-2-methoxyphenyl 4-methylbenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

4-Formyl-2-methoxyphenyl 4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 4-formyl-2-methoxyphenyl 4-methylbenzoate typically involves methods such as microwave irradiation, which enhances yield and purity. For instance, a study demonstrated that varying microwave power during synthesis resulted in yields of 89.09%, 72.78%, and 34.49% at powers of 120W, 200W, and 400W respectively . Characterization techniques such as FTIR, -NMR, and -NMR are commonly employed to confirm the structure of the synthesized compound.

Anti-inflammatory Properties

One of the most promising applications of this compound is its potential as an anti-inflammatory agent. Molecular docking studies have shown that this compound exhibits better binding affinity to the COX-2 receptor compared to its precursor vanillin, indicating enhanced anti-inflammatory activity .

Table: Binding Energy Comparison

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Vanillin | -4.96 |

| 4-Formyl-2-methoxyphenyl 4-chlorobenzoate | -8.18 |

This suggests that structural modifications can significantly enhance bioactivity.

Material Science Applications

In addition to biological applications, this compound can serve as a precursor for synthesizing advanced materials. Its derivatives are useful in producing fluorescent whitening agents and aromatic compounds, which have various industrial applications . The ability to modify its structure opens avenues for developing materials with tailored properties.

Case Studies

- Anti-inflammatory Activity : A study conducted using molecular docking techniques found that structural modifications of vanillin led to the synthesis of more potent anti-inflammatory agents. The findings suggest that further exploration of derivatives like this compound could yield valuable therapeutic compounds .

- Cytotoxic Activity : In vitro studies on related aryl derivatives indicated significant cytotoxic effects on cancer cell lines. These findings underscore the importance of exploring the full range of biological activities associated with similar structures .

Mecanismo De Acción

The mechanism of action of 4-Formyl-2-methoxyphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Physicochemical Properties

Key parameters from Lipinski’s Rule of Five (RO5) and related metrics are summarized below (Table 1):

| Compound | MW (g/mol) | LogP | H-bond Donors | H-bond Acceptors | Molar Refractivity |

|---|---|---|---|---|---|

| 4-Formyl-2-methoxyphenyl benzoate | 256.25 | 2.73 | 0 | 4 | 69.72 |

| 4-Formyl-2-methoxyphenyl 4-methylbenzoate | 270.28 | 3.04 | 0 | 4 | 74.69 |

| 4-Formyl-2-methoxyphenyl 4-methoxybenzoate | 286.28 | 2.74 | 0 | 5 | 76.21 |

| 4-Formyl-2-methoxyphenyl 4-hydroxybenzoate | 272.25 | 2.43 | 1 | 5 | 71.75 |

Key Findings :

- Molecular Weight (MW) : All analogs comply with RO5 (<500 g/mol). The 4-methylbenzoate derivative (270.28 g/mol) is heavier than the parent benzoate (256.25 g/mol) due to the methyl substitution .

- Lipophilicity (LogP) : The 4-methylbenzoate has the highest LogP (3.04), indicating increased lipophilicity compared to the benzoate (2.73) and 4-hydroxybenzoate (2.43). This may enhance membrane permeability but reduce aqueous solubility .

- Hydrogen Bonding: All analogs lack H-bond donors except the 4-hydroxybenzoate derivative (1 donor), which may affect solubility and target interactions .

Binding Affinity and Inhibitory Activity

COX-1 inhibition data (Table 2) highlight critical differences in potency:

| Compound | Binding Energy (Å) | Inhibition Constant (Ki, µM) |

|---|---|---|

| 4-Formyl-2-methoxyphenyl benzoate | -7.70 | 2.28 |

| This compound | -6.68 | 12.76 |

| 4-Formyl-2-methoxyphenyl 4-methoxybenzoate | -6.52 | 16.51 |

| Aspirin (Reference) | -4.70 | 831.8 |

Key Findings :

- The parent benzoate derivative exhibits the strongest COX-1 binding (-7.70 Å) and lowest Ki (2.28 µM), outperforming aspirin (-4.70 Å) and other analogs .

- 4-Methylbenzoate shows moderate activity (-6.68 Å, Ki = 12.76 µM), suggesting that methyl substitution reduces binding stability compared to the unsubstituted benzoate. This may arise from steric hindrance or altered electronic interactions at the active site .

Pharmacokinetic Profiles

Volume of Distribution (VDss):

- Intestinal Absorption : All vanillin analogs, including 4-methylbenzoate, show >90% predicted intestinal absorption, supporting oral bioavailability .

Metabolic Interactions

Actividad Biológica

4-Formyl-2-methoxyphenyl 4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a formyl group (-CHO) and a methoxy group (-OCH₃) attached to a phenyl ring, which contributes to its diverse chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values observed suggest that the compound can inhibit bacterial growth effectively.

Anticancer Properties

Molecular docking studies have shown that this compound has potential anticancer activity. It interacts with key proteins involved in cancer cell proliferation. A study reported that this compound demonstrated cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group modulates the electronic properties of the molecule, enhancing its reactivity. This interaction may lead to the modulation of various biochemical pathways, contributing to its observed antimicrobial and anticancer effects.

Comparative Binding Affinity

A comparative analysis of binding affinities reveals that this compound has a lower binding energy in COX-1 inhibition than several other compounds, suggesting stronger interactions with this target protein:

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (μM) |

|---|---|---|

| Native Ligand | -7.99 | 1.38 |

| Aspirin | -4.70 | 356.01 |

| This compound | -7.70 | 2.28 |

| Other vanillin derivatives | Varies | Varies |

This table illustrates the superior binding affinity of the compound compared to aspirin, indicating its potential as an effective anti-inflammatory agent.

Case Studies

- Antimicrobial Study : A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus. The study utilized the agar diffusion method to determine inhibition zones, confirming the compound's efficacy.

- Anticancer Research : In a molecular docking study examining various vanillin derivatives, it was found that this compound showed promising results in inhibiting COX-1, with implications for its use in cancer therapy.

Q & A

Q. What are the common synthetic routes for 4-formyl-2-methoxyphenyl 4-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification. A standard approach involves reacting 4-methylbenzoic acid derivatives with a phenolic aldehyde precursor under acid catalysis (e.g., H₂SO₄) or base-mediated coupling. For example:

- Base-mediated synthesis : Sodium carbonate in DMF facilitates nucleophilic acyl substitution, yielding esters at room temperature with >90% efficiency .

- Catalytic esterification : Acid catalysts (e.g., H₂SO₄) under reflux with water removal via Dean-Stark apparatus improve yields by shifting equilibrium .

Key Parameters :

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ | Toluene | Reflux | ~85% | |

| Na₂CO₃ | DMF | RT | 91.7% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies ester carbonyl (C=O, ~1720 cm⁻¹) and formyl (CHO, ~1680 cm⁻¹) stretches. Methoxy groups show C-O-C asymmetric stretching near 1250 cm⁻¹ .

- NMR : ¹H NMR distinguishes aromatic protons (δ 6.8–8.2 ppm), methoxy (δ ~3.8 ppm), and formyl protons (δ ~10.2 ppm). ¹³C NMR confirms ester carbonyl (δ ~165 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 301.25 for C₁₆H₁₄O₄) .

Advanced Research Questions

Q. How can computational studies complement experimental data for understanding the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Predict vibrational frequencies (FT-IR/Raman) and electronic properties (HOMO-LUMO gaps) to correlate with experimental spectra .

- Molecular Dynamics : Simulate solvation effects or stability in polar/nonpolar solvents (e.g., DMF vs. toluene) to optimize reaction media .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) if the compound is a precursor for bioactive molecules .

Q. What strategies resolve contradictions in reported yields for esterification reactions of similar compounds?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Selection : Acid catalysts (H₂SO₄) favor equilibrium-driven yields, while bases (Na₂CO₃) require stoichiometric control .

- Byproduct Formation : Competing side reactions (e.g., oxidation of formyl groups) can reduce yields. Use inert atmospheres or low-temperature protocols to suppress degradation .

- Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) to quantify unreacted starting materials .

Q. How can this compound be functionalized for advanced materials or bioactive derivatives?

- Methodological Answer :

- Derivatization :

- Schiff Base Formation : React the formyl group with amines (e.g., hydrazines) to generate imine-linked polymers or bioactive agents .

- Electrophilic Substitution : Nitration or halogenation of the aromatic ring introduces handles for cross-coupling (e.g., Suzuki-Miyaura) .

- Polymer Synthesis : Incorporate into liquid crystals or photoactive polymers via ester linkages, leveraging methoxy groups for solubility .

Q. What analytical methods assess the environmental stability of this compound under varying conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose to UV light (λ = 254 nm) and monitor via GC-MS for photodegradation products (e.g., demethylated or oxidized derivatives) .

- Surface Adsorption : Use microspectroscopic imaging (AFM-IR) to study interactions with indoor surfaces (e.g., silica or polymer coatings) relevant to environmental fate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.